Nicorandil

説明

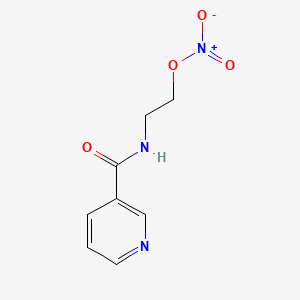

Structure

3D Structure

特性

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHIOVVIQHSOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045692 | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partly miscible | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65141-46-0 | |

| Record name | Nicorandil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicorandil [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicorandil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICORANDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

92-93 | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanisms of Action of Nicorandil

Activation of ATP-Sensitive Potassium (KATP) Channels

KATP channels are a class of inwardly rectifying potassium channels that are regulated by intracellular ATP levels. They are found in various tissues, including cardiac muscle, vascular smooth muscle, and mitochondria nih.govnih.gov. Nicorandil's ability to open these channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization drugbank.comnih.gov.

Myocardial KATP channels are composed of two main subunits: the pore-forming subunit Kir6.x (specifically Kir6.2 in cardiac muscle) and the regulatory sulfonylurea receptor subunit SUR2A drugbank.comnih.gov. This compound interacts with the SUR2 subunit, promoting the open state of the channel drugbank.com. While some studies suggest this compound weakly activates Kir6.2/SUR2A channels, others indicate a more potent activation of SUR2B-containing channels nih.govdiabetesjournals.orgahajournals.org. The activity of this compound on these channels is dependent on the presence of intracellular nucleotides like ATP and ADP, which interact with the nucleotide-binding domains (NBDs) of the SUR2 subunit diabetesjournals.orgnih.gov. This interaction influences the channel's response to this compound and affects the drug's off-rate from the channel diabetesjournals.org.

Mitochondrial KATP (mitoKATP) channels are located in the inner mitochondrial membrane and play a significant role in cardioprotection, particularly in the context of ischemia-reperfusion injury nih.govnih.govplos.org. This compound is recognized as a selective opener of mitoKATP channels researchgate.netnih.govjacc.org. Activation of mitoKATP channels by this compound leads to potassium influx into the mitochondrial matrix, causing a slight depolarization of the mitochondrial membrane potential nih.gov. This depolarization can reduce calcium overload within the mitochondria, preserve mitochondrial function, enhance respiratory function, and promote ATP production nih.gov.

Furthermore, mitoKATP channel activation is linked to the generation of reactive oxygen species (ROS) at low levels, which can act as signaling molecules activating cardioprotective pathways such as the protein kinase C epsilon (PKCε) pathway nih.gov. This compound's activation of mitoKATP channels has been shown to inhibit the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death during reperfusion nih.govjacc.org. This inhibition contributes to the anti-apoptotic effects observed with this compound researchgate.netjacc.org. Studies have demonstrated that this compound suppresses apoptosis induced by oxidative stress in cardiac myocytes, and this effect is dependent on mitoKATP channel activation jacc.org. The cardioprotective effects of this compound, including the reduction of infarct size and improved functional recovery after ischemia-reperfusion, are at least partially mediated by its action on mitoKATP channels plos.orgresearchgate.netjacc.orgoup.comjacc.org.

Sarcolemmal KATP (sarcKATP) channels are located in the plasma membrane of cardiomyocytes and contribute to the regulation of the action potential duration (APD) ahajournals.orgoup.com. Activation of sarcKATP channels leads to an outward potassium current, which can shorten the APD and hyperpolarize the cell membrane ahajournals.orgoup.comembopress.org. This hyperpolarization can limit calcium influx through voltage-gated calcium channels nih.gov.

While the cardioprotective role of sarcKATP channel activation by this compound is debated compared to that of mitoKATP channels, activation of sarcKATP channels by this compound has been observed, particularly in metabolically challenged conditions oup.comembopress.org. Studies using isolated cardiac myocytes and tissues have shown that this compound can shorten APD, an effect attributed to sarcKATP channel activation oup.comembopress.orgaging-us.com. This electrophysiological effect may contribute to the anti-ischemic properties of this compound, although its direct contribution to infarct size limitation appears less prominent than that of mitoKATP channels oup.com.

In vascular smooth muscle cells (VSMCs), KATP channels are primarily composed of Kir6.1 and SUR2B subunits drugbank.comnih.gov. This compound is a potent activator of these channels, with a higher potency for SUR2B-containing channels compared to SUR2A drugbank.comnih.govdiabetesjournals.org. Activation of KATP channels in VSMCs by this compound causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane drugbank.comnih.govresearchgate.netbiomedres.uskup.at.

This hyperpolarization subsequently inhibits voltage-gated calcium channels, reducing intracellular calcium concentration nih.govresearchgate.netkup.at. The decrease in intracellular calcium leads to the relaxation of vascular smooth muscle and vasodilation nih.govresearchgate.netkup.at. This mechanism is a key contributor to this compound's ability to increase coronary blood flow and reduce both preload and afterload drugbank.com. The vasodilation induced by this compound through KATP channel activation can be blocked by KATP channel inhibitors like glibenclamide researchgate.netbiomedres.us.

Nitric Oxide (NO) Donor Properties

In addition to its KATP channel opening activity, this compound possesses a nitrate (B79036) moiety that allows it to act as an NO donor drugbank.comnih.govresearchgate.net. This property contributes to its vasodilatory effects through a distinct signaling pathway nih.govresearchgate.net.

This compound's NO-donating property leads to the activation of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells nih.govresearchgate.netahajournals.orgscielo.br. sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) nih.govscielo.br. The resulting increase in intracellular cGMP levels activates protein kinase G (PKG) nih.govscielo.br.

PKG activation mediates vasodilation through several mechanisms. It can lead to the dephosphorylation of myosin light chain, reducing the interaction between actin and myosin filaments and thus promoting relaxation nih.gov. PKG also influences ion channels and pumps, such as activating sarcolemmal calcium pumps to extrude calcium and potentially acting on potassium channels to enhance potassium efflux, further contributing to hyperpolarization and reduced calcium influx nih.govscielo.br. While this compound is considered an NO donor, some research suggests it may elevate cGMP levels through mechanisms that are not solely dependent on direct NO generation nih.gov. Nevertheless, the activation of the cGMP pathway is a significant component of this compound's vasodilatory action nih.govresearchgate.netahajournals.orgscielo.br.

Here is a summary of the mechanisms of action:

| Mechanism | Target Channel/Enzyme | Key Effects | Tissue Location(s) Affected |

| KATP Channel Activation | Myocardial KATP (Kir6.2/SUR2A) | Membrane potential modulation, potential APD shortening | Myocardium |

| Mitochondrial KATP | Cardioprotection, reduced Ca²⁺ overload, preserved mitochondrial function | Mitochondria (Cardiac Myocytes) | |

| Sarcolemmal KATP | APD shortening, membrane hyperpolarization | Sarcolemma (Cardiac Myocytes) | |

| Vascular Smooth Muscle KATP (Kir6.1/SUR2B) | Hyperpolarization, reduced intracellular Ca²⁺, vasodilation | Vascular Smooth Muscle Cells | |

| Nitric Oxide Donation | Soluble Guanylyl Cyclase (sGC) | Increased cGMP production, PKG activation | Vascular Smooth Muscle Cells, Cardiac Cells |

| PKG-mediated pathways | Myosin light chain dephosphorylation, altered ion channel activity, vasodilation | Vascular Smooth Muscle Cells |

Downstream Signaling of Protein Kinase G (PKG)

The nitric oxide-donating property of this compound leads to the activation of soluble guanylate cyclase in smooth muscle cells, resulting in an increase in intracellular cyclic guanosine monophosphate (cGMP) levels patsnap.comdrugbank.com. Elevated levels of cGMP activate Protein Kinase G (PKG) mdpi.com. PKG mediates the relaxation of smooth muscle cells, contributing to vasodilation patsnap.com. PKG activation can also influence mitochondrial ATP-sensitive potassium (mitoKATP) channels, contributing to cardioprotective effects nih.govoup.com. Research indicates that PKG can phosphorylate proteins on the mitochondrial outer membrane, which in turn affects mitoKATP channels on the inner membrane oup.com. Studies using PKG inhibitors have demonstrated that the NO-PKG pathway contributes to the opening of mitoKATP channels induced by this compound nih.gov.

Dual Vasodilatory Effects: Arterial and Venous Capacitance Vessel Modulation

This compound acts as a balanced vasodilator, affecting both arterial resistance vessels and venous capacitance vessels nih.govnih.gov. The activation of KATP channels by this compound leads to hyperpolarization of smooth muscle cells, which subsequently closes voltage-gated calcium channels, reducing calcium influx and causing arterial dilation patsnap.comdrugbank.com. This arterial dilation reduces afterload drugbank.com. Simultaneously, the nitrate moiety of this compound leads to increased intracellular cGMP levels, causing relaxation of venous vascular smooth muscle and increasing pooling in capacitance vessels, thereby decreasing preload drugbank.com. This combined effect of reduced preload and afterload contributes to decreased myocardial oxygen demand and improved blood flow patsnap.comnih.gov.

Studies have investigated the vasodilatory effects of this compound in various vascular beds. For instance, a study on pig coronary arteries found that this compound produced dose-dependent relaxation, and its potency was enhanced under conditions of metabolic inhibition, suggesting a more effective action in ischemic tissue oup.com.

Interplay Between KATP Channel Activation and Nitric Oxide Pathways

The vasodilatory and cardioprotective effects of this compound arise from the synergistic interplay between its KATP channel opening and NO-donating properties patsnap.com. While both pathways contribute to vasodilation, their relative importance can vary depending on the tissue and this compound concentration oup.com. The activation of KATP channels leads to membrane hyperpolarization and reduced calcium influx, directly promoting relaxation patsnap.com. The NO-cGMP-PKG pathway also induces smooth muscle relaxation and contributes to opening mitochondrial KATP channels, adding another layer to the mechanism, particularly in cardioprotection nih.govoup.com.

Research using inhibitors of either pathway has helped elucidate their contributions. For example, studies have shown that the increase in cerebral blood flow induced by this compound is likely mediated by both the NO pathway and KATP channel opening nih.gov. The cardioprotective effect of this compound, particularly through the activation of mitochondrial KATP channels, involves both a direct effect and an indirect effect mediated by the NO-PKG pathway nih.govjacc.org.

Influence on Intracellular Calcium Homeostasis

This compound influences intracellular calcium homeostasis, primarily through its effect on KATP channels and the subsequent impact on calcium influx. By opening KATP channels, this compound causes hyperpolarization of the cell membrane, which leads to the closure of voltage-gated calcium channels and a reduction in the influx of extracellular calcium into vascular smooth muscle cells patsnap.comnih.gov. This decrease in intracellular calcium concentration is a key mechanism underlying smooth muscle relaxation and vasodilation patsnap.com.

Furthermore, studies suggest that this compound may also influence intracellular calcium mobilization. Research on vascular smooth muscle cells has indicated that this compound can suppress the increase in intracellular calcium concentration evoked by agonists like angiotensin II and prostaglandin (B15479496) F2 alpha nih.gov. This effect might be partly mediated by stimulating (Ca2+ + Mg2+)-ATPase activity, an enzyme involved in pumping calcium out of the cytosol or into storage sites nih.gov.

Data from a study on rat aortic vascular smooth muscle cells showed that this compound at concentrations of 10^-6 and 10^-5 M significantly increased the activity of (Ca2+ + Mg2+)-ATPase nih.gov.

| This compound Concentration (M) | (Ca2+ + Mg2+)-ATPase Activity at 0.3 µM Free Ca2+ |

| Control | Baseline |

| 10^-6 | Increased |

| 10^-5 | Increased |

Pharmacological Profile of Nicorandil

Pharmacodynamics of Nicorandil

The pharmacodynamic effects of this compound are primarily mediated through its influence on vascular smooth muscle cells, leading to vasodilation and subsequent changes in cardiac load and blood flow distribution drugbank.comkarger.comkup.at.

Coronary Vasodilation and Microvascular Perfusion Enhancement

This compound induces vasodilation in both arterial resistance and conductive vessels, resulting in increased coronary blood flow drugbank.comecrjournal.com. The nitrate (B79036) moiety in its structure contributes to the relaxation of vascular smooth muscle by increasing intracellular cyclic GMP levels, similar to other organic nitrates drugbank.comkup.atecrjournal.com. Concurrently, this compound's action as a KATP channel opener leads to hyperpolarization of smooth muscle cells, inhibiting calcium influx and promoting relaxation drugbank.comkup.at. This dual mechanism allows this compound to dilate both epicardial coronary arteries and coronary microvessels taylorandfrancis.comkarger.comecrjournal.comsgul.ac.uk. Studies have shown that this compound can increase the mean luminal diameter of epicardial coronary arteries and cause significant vasodilation of the coronary microvasculature and peripheral resistance arteries ecrjournal.comsgul.ac.uk. Unlike some other vasodilators, this compound's effect on coronary arteries does not typically involve the coronary steal phenomenon drugbank.comjacc.org. Research indicates that this compound can improve microvascular function, as demonstrated by a decrease in the index of microvascular resistance and improved coronary flow reserve in patients with ST-elevation myocardial infarction undergoing primary percutaneous coronary intervention nih.gov.

Systemic Hemodynamic Effects: Preload and Afterload Reduction Mechanisms

This compound exerts systemic hemodynamic effects by reducing both preload and afterload drugbank.comkup.atecrjournal.comresearchgate.net. The nitrate-like action primarily leads to venous dilation, increasing pooling in capacitance vessels and thereby decreasing venous return and left ventricular end-diastolic pressure (preload) drugbank.comkup.atecrjournal.comsgul.ac.uk. The KATP channel opening effect contributes to arterial dilation, reducing systemic vascular resistance (afterload) drugbank.comkup.atecrjournal.comsgul.ac.uk. These combined effects lead to a balanced reduction in the workload of the heart kup.atecrjournal.comsgul.ac.uk. Studies have shown that this compound can cause significant decreases in aortic systolic and diastolic pressure eur.nl.

Regional Blood Flow Redistribution

This compound's vasodilatory effects can lead to a redistribution of regional blood flow. By dilating coronary resistance vessels, this compound may improve blood flow to ischemic regions jacc.orgnih.gov. Compared to nitroglycerin, this compound has been shown to increase anterograde coronary blood flow in both normal and stenotic coronary arteries without causing the coronary steal phenomenon jacc.org. While studies in animal models with severe stenosis showed decreased renal blood flow, blood flow to the brain and adrenals was enhanced nih.gov. This suggests varied effects on regional circulation depending on the vascular bed and physiological conditions.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion in the body.

Absorption Dynamics and Bioavailability Research

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract medsafe.govt.nznih.govcapes.gov.brmedicines.org.uk. Research indicates a high absolute oral bioavailability, reported to be around 75% medsafe.govt.nznih.govcapes.gov.brmedicines.org.ukmims.com. This high bioavailability suggests that this compound undergoes minimal hepatic first-pass metabolism medsafe.govt.nznih.govmedicines.org.uk. Peak plasma concentrations are typically reached within 30 to 60 minutes after oral dosing drugbank.comecrjournal.commedsafe.govt.nznih.govmedicines.org.ukmims.comjacc.org. Studies have shown that the plasma concentration and the area under the curve (AUC) are linearly proportional to the dose within the therapeutic range medsafe.govt.nznih.govmedicines.org.uk. Food intake may delay gastric absorption, but it does not significantly affect the pharmacokinetic properties of this compound ecrjournal.com. Steady-state plasma concentrations are generally achieved within approximately 4-5 days of twice-daily dosing drugbank.comecrjournal.com.

Data on this compound Absorption:

| Parameter | Value | Source |

| Absorption | Rapid and complete | medsafe.govt.nznih.govcapes.gov.br |

| Absolute Oral Bioavailability | ~75% | medsafe.govt.nznih.govmims.com |

| Time to Peak Plasma (Tmax) | 30-60 minutes | drugbank.comecrjournal.commedsafe.govt.nz |

| Plasma Protein Binding | ~25% to 41.5% | drugbank.commedsafe.govt.nzmims.com |

| Volume of Distribution (Apparent) | ~1.0-1.4 L/kg | drugbank.comnih.gov |

Distribution Characteristics and Tissue Affinity

Following administration, this compound is distributed throughout the body. The apparent volume of distribution after oral or intravenous administration is approximately 1.0 to 1.4 L/kg body weight in healthy volunteers drugbank.comresearchgate.netcapes.gov.br. This compound exhibits limited binding to human plasma proteins, including albumin, with a bound fraction estimated to be around 25% drugbank.comresearchgate.netmedsafe.govt.nzeuropa.eu. Some in vitro studies using human serum have reported protein binding rates between 34.2% and 41.5% at varying concentrations medsafe.govt.nz. While the distribution remains stable within the therapeutic dose range, a slower elimination phase observed between 8 and 24 hours after dosing might suggest some degree of vascular affinity for the compound capes.gov.brnih.gov.

Metabolic Pathways and Metabolite Formation (e.g., Denitration, Nicotinamide (B372718) Metabolism)

This compound undergoes extensive metabolism, primarily in the liver drugbank.com. The main biotransformation pathway involves denitration of the molecule drugbank.commedsafe.govt.nzmedicines.org.uk. This denitration leads to the formation of the main pharmacologically inactive metabolite, 2-nicotinamidoethanol, also known as N-(2-hydroxyethyl) nicotinamide drugbank.commedsafe.govt.nzmedicines.org.uknih.govhpra.ie.

Following denitration, the metabolic pathway merges into the nicotinamide metabolism pathway drugbank.commedsafe.govt.nz. Derivatives formed from the nicotinamide metabolism of the denitrated products include nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid drugbank.commedsafe.govt.nzmedicines.org.uk. These metabolites represent the major route of transformation of this compound medicines.org.uk. In a study involving healthy volunteers, N-(2-hydroxyethyl)-nicotinamide was the most abundant metabolite detected in urine, followed by nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid medicines.org.uk.

The nicotinamide/nicotinic acid biotransformation pathway can contribute to the accumulation of this compound and its denitrated metabolite during repeated dosing due to the saturable merging of these derivatives into the endogenous pool of NAD/NADP coenzymes nih.gov.

Elimination and Excretion Mechanisms

The primary route of elimination for this compound and its metabolites is the kidney drugbank.comresearchgate.netmedsafe.govt.nz. More than 60% of an administered dose is eliminated in the urine within 24 hours after dosing drugbank.com. However, only a small percentage of the administered dose is excreted as unchanged this compound in the urine, typically around 1% drugbank.comresearchgate.netmedicines.org.uk. The majority of the renally excreted compounds are metabolites, predominantly the denitrated metabolite and its derivatives drugbank.commedicines.org.uk. For instance, the denitrated metabolite can account for approximately 7% to 9% of the administered dose in urine, while derivatives like nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid are also found in varying percentages drugbank.commedsafe.govt.nzmedicines.org.uk.

Fecal excretion of this compound and its metabolites is very low medicines.org.uk. The elimination of this compound from plasma occurs in two phases: a rapid phase with a half-life of approximately 1 hour, accounting for about 96% of the plasma concentration, and a slower elimination phase occurring later researchgate.netcapes.gov.brmedsafe.govt.nznih.govmedicines.org.uk. The total body clearance of this compound is approximately 1.15 L/min or between 52 and 69 L/h drugbank.comresearchgate.netcapes.gov.br.

Pharmacokinetic Characteristics in Special Populations: Renal and Hepatic Impairment Research

In patients with hepatic impairment, specifically cirrhotic patients, studies have compared their pharmacokinetics to age-matched controls. While some minor changes were observed, such as a lower AUC after oral dosing and a slightly longer half-life (1.6 hours versus 1.1 hours), these changes were generally considered minor medsafe.govt.nz.

Based on pharmacokinetic considerations alone, dosage adjustment is generally not considered necessary in patients with stabilized renal or hepatic impairment researchgate.netmedsafe.govt.nzeuropa.eu. However, it has been noted that as this compound is primarily metabolized in the liver, the potential for accumulation in patients with severe liver disease cannot be entirely excluded, suggesting caution might be warranted in this population medsafe.govt.nz. Clinically relevant modifications of the this compound pharmacokinetic profile have not been evidenced in populations at risk such as elderly people, liver disease patients, and chronic renal failure patients europa.eumedicines.org.uk.

Here is a summary of some pharmacokinetic parameters of this compound based on available research:

| Parameter | Value (approximate) | Notes | Source(s) |

| Volume of Distribution (Vd) | 1.0 - 1.4 L/kg | After oral or IV administration | drugbank.comresearchgate.netcapes.gov.br |

| Protein Binding | 25% - 41.5% | Bound to human albumin and other plasma proteins | drugbank.comresearchgate.netmedsafe.govt.nzeuropa.eunih.gov |

| Absolute Bioavailability | 75% | After oral administration | capes.gov.brmedsafe.govt.nzeuropa.eumedicines.org.ukecrjournal.com |

| Time to Peak Concentration (Tmax) | 30 - 60 minutes | After oral administration | capes.gov.brmedsafe.govt.nzeuropa.eumedicines.org.ukecrjournal.commims.com |

| Elimination Half-life (t½) | ~1 hour | Rapid phase | drugbank.comresearchgate.netcapes.gov.brmedsafe.govt.nznih.govmedicines.org.uknih.gov |

| Total Body Clearance | 1.15 L/min or 52-69 L/h | drugbank.comresearchgate.netcapes.gov.brnih.gov | |

| Urinary Excretion (unchanged) | ~1% | Of administered dose within 24-48 hours | drugbank.comresearchgate.netnih.govmedicines.org.uk |

| Urinary Excretion (metabolites) | >60% | Of administered dose within 24 hours (total metabolites) | drugbank.comresearchgate.net |

| Urinary Excretion (denitrated metabolite) | 7% - 17.3% | N-(2-hydroxyethyl)-nicotinamide within 24-48 hours after dosing | medsafe.govt.nznih.govmedicines.org.ukhpra.ie |

Note: The values presented are approximate and may vary depending on the specific study and population.

Clinical Efficacy and Therapeutic Applications of Nicorandil

Nicorandil in the Management of Stable Angina Pectoris

Stable angina pectoris, characterized by chest pain or discomfort due to insufficient blood flow to the heart muscle during exertion, is a primary indication for this compound. Research has focused on its ability to alleviate symptoms, improve exercise capacity, and potentially influence long-term outcomes in patients with stable coronary artery disease (CAD).

Anti-Ischemic and Anti-Anginal Effects: Clinical Trials and Meta-Analyses

Clinical trials and meta-analyses have evaluated the efficacy of this compound in reducing the frequency of angina episodes and improving objective measures of myocardial ischemia. Studies have shown that this compound is effective in the treatment of chronic stable angina in patients with effort-induced symptoms arising from epicardial coronary artery stenoses, as well as coronary vasospasm and microvascular angina. ecrjournal.com Open-label, placebo-controlled, and comparative studies have demonstrated a reduction in the frequency of angina episodes following this compound treatment. sgul.ac.uk A meta-analysis of 20 prospective controlled trials indicated that this compound is equally effective as standard angina treatments. sgul.ac.uk Compared with antianginal drugs such as beta-blockers, nitrates, and calcium antagonists, a meta-analysis of short-term trials (median 5 weeks) did not show a significant reduction in angina episodes per week with this compound, nor were there significant differences in time to ischemia endpoints like total exercise duration or time to 1-mm ST depression. nih.govresearchgate.net However, this compound did not significantly change heart rate or blood pressure in these comparisons, unlike calcium antagonists which significantly decreased them. nih.govresearchgate.net

Exercise Tolerance Improvement Mechanisms

This compound has been shown to improve exercise tolerance in patients with stable angina. Several small randomized trials have demonstrated that this compound prolongs the time to onset of ST-segment depression and increases exercise duration during stress testing. viamedica.pl This improvement in exercise capacity is linked to its vasodilatory effects. This compound acts as a balanced coronary and peripheral vasodilator, reducing both preload and afterload. ecrjournal.comsgul.ac.uknih.gov On average, a single dose can result in a 10-15% increase in mean luminal diameter of the epicardial coronary arteries and cause significant vasodilation of the coronary microvasculature and peripheral resistance arteries. ecrjournal.com These hemodynamic changes offload the ventricles and improve coronary blood flow. ecrjournal.com Unlike some other anti-anginal drugs, this compound does not affect cardiac conduction or contractility. ecrjournal.com

Long-Term Clinical Outcomes and Prognostic Benefit in Stable Coronary Artery Disease

The potential for this compound to confer long-term clinical benefits and prognostic advantages in stable CAD has been a subject of significant research. The Impact Of this compound in Angina (IONA) study, a randomized placebo-controlled trial involving 5,126 patients with stable angina, showed a reduction in the composite endpoint of death caused by coronary heart disease, non-fatal MI, or unplanned hospital admission with chest pain in the this compound group compared to placebo over an average follow-up of 1.6 years (HR 0.83, p=0.014). ecrjournal.comsgul.ac.uk The Japanese Coronary Artery Disease (JCAD) study, a multi-center prospective observational study, compared outcomes in patients with significant epicardial artery stenosis treated with this compound versus matched controls. Over a 2.7-year follow-up, JCAD showed a 35% reduction in all-cause mortality (hazard ratio 0.65, p = 0.0008) and a 56% reduction in cardiac death (hazard ratio 0.44, p<0.0001) in the this compound group. sgul.ac.uk Increasing evidence indicates the potential benefits of this compound on cardiovascular outcomes, supported by the IONA and JCAD trials. scienceopen.com A real-world observational study investigating the combination of this compound with dihydropyridine (B1217469) calcium channel blockers (DHP-CCBs) in patients with CHD found that combination therapy was associated with a lower risk of major adverse cardiovascular events (MACE), defined as a composite of myocardial infarction, stroke, and all-cause mortality, compared to DHP-CCBs alone (HR: 0.80, 95% CI: 0.67–0.97). scienceopen.com This study also noted a lower risk of stroke with combination therapy (HR: 0.55, 95% CI: 0.44–0.69). scienceopen.com While some evidence suggests a modest reduction in cardiovascular events, the prognostic benefit has yet to be proven conclusively in all contexts. ecrjournal.com

This compound in Acute Coronary Syndromes

This compound's properties have also led to investigations into its role in acute coronary syndromes (ACS), particularly in mitigating myocardial damage during and after an acute myocardial infarction (AMI).

Myocardial Infarction: Infarct Size Limitation Research

Research has explored the ability of this compound to limit myocardial infarct size following an ischemic event. Experimental studies have observed that this compound could reduce myocardial infarct size. nih.govjacc.org Clinical studies have also investigated this effect in patients with AMI undergoing percutaneous coronary intervention (PCI). A study involving STEMI patients undergoing primary PCI found that sustained oral this compound treatment resulted in a statistically smaller infarct size compared to a control group receiving only a single dose before PCI. nih.gov Infarct size, assessed by SPECT at 3 months, was 13% in the this compound group versus 16% in the control group (p=0.027). nih.gov Another randomized trial (CHANGE trial) in STEMI patients undergoing primary PCI showed that intravenous this compound administration before reperfusion led to reduced myocardial infarct size on cardiac magnetic resonance (CMR) imaging at both 5-7 days and 6 months after reperfusion. researchgate.net Infarct size was significantly smaller in the this compound group (26.5±17.1 g vs 32.4±19.3 g at 5-7 days, P =0.022; 19.5±14.4 g vs 25.7±15.4 g at 6 months, P =0.008). researchgate.net

Reperfusion Injury Attenuation: Mechanisms and Clinical Impact

Reperfusion injury can occur when blood flow is restored to ischemic tissue, potentially causing further damage. This compound has shown promise in attenuating this injury. Its mechanism involves both KATP channel activation and NO donation, which are implicated in cardioprotection, including mimicking ischemic preconditioning. nih.govnih.govspandidos-publications.com The opening of mitochondrial KATP channels by this compound leads to increased potassium entry, inhibiting membrane depolarization, preventing mitochondrial calcium overload, and protecting the heart. nih.gov this compound's vasodilatory properties may aid in achieving optimal blood flow restoration in ischemic tissues and reduce reperfusion injury through KATP channels. nih.gov It can also reduce inflammation, oxidative stress, and apoptosis. nih.govkarger.comfrontiersin.org Studies in isolated organs and animal models have demonstrated this compound's ability to attenuate ischemia-reperfusion injury. nih.govspandidos-publications.comkarger.comfrontiersin.org In isolated rat lungs, this compound attenuated injury, an effect blocked by KATP channel blockers and guanylate cyclase inhibitors, indicating the involvement of both mechanisms. nih.govfrontiersin.org Clinically, studies in patients undergoing PCI have shown that this compound administration can improve myocardial perfusion grade and left ventricular regional wall motion, suggesting a beneficial impact on reperfused myocardium. nih.govresearchgate.netpcronline.com A meta-analysis suggested that this compound could improve clinical outcomes in terms of perioperative MI and contrast-induced nephropathy (CIN) in patients undergoing elective PCI. nih.gov

| Compound Name | PubChem CID |

| This compound | 4487 |

| Isosorbide Mononitrate | 3790 |

| Metoprolol | 4220 |

| Propranolol | 4947 |

| Atenolol | 2249 |

| Diltiazem (B1670644) | 3030 |

| Amlodipine (B1666008) | 2167 |

| Nifedipine (B1678770) | 4485 |

| Ivabradine | 65812 |

| Ranolazine | 3052918 |

| Nitroglycerin | 4510 |

Data Table: Summary of Key Clinical Trial Findings on this compound in Stable Angina

| Study | Design | Patient Population | Follow-up Duration | Key Findings | Citation |

| IONA | Randomized Placebo-Controlled | 5126 patients with stable angina | 1.6 years (average) | Reduction in composite endpoint (CHD death, non-fatal MI, unplanned hospitalization for chest pain) (HR 0.83, p=0.014) | ecrjournal.comsgul.ac.uk |

| JCAD | Multi-center Prospective Observational | 2558 patients with ≥ 75% epicardial artery stenosis | 2.7 years | 35% reduction in all-cause mortality (HR 0.65, p = 0.0008); 56% reduction in cardiac death (HR 0.44, p<0.0001) | sgul.ac.uk |

| Real-world study (this compound + DHP-CCBs vs DHP-CCBs) | Multicenter, Retrospective, Real-world | 7413 patients with CHD (1843 combo, 5570 DHP-CCB) | Not specified (real-world data) | Lower risk of MACE (HR: 0.80, 95% CI: 0.67–0.97) and stroke (HR: 0.55, 95% CI: 0.44–0.69) with combination therapy | scienceopen.com |

Data Table: Summary of Key Research Findings on this compound and Infarct Size

| Study | Design | Patient Population/Model | Outcome Measured | Key Findings | Citation |

| Study in STEMI patients undergoing primary PCI | Randomized | 117 STEMI patients (85 completed IS assessment) | Infarct Size (SPECT at 3 months) | Sustained this compound reduced infarct size (13% vs 16%, p=0.027) | nih.gov |

| CHANGE Trial | Multicenter, Prospective, Randomized, Double-blind | 238 STEMI patients undergoing primary PCI (201 completed CMR) | Infarct Size (CMR at 5-7 days and 6 months) | Intravenous this compound before reperfusion reduced infarct size at 5-7 days (26.5±17.1 g vs 32.4±19.3 g, P =0.022) and 6 months (19.5±14.4 g vs 25.7±15.4 g, P =0.008) | researchgate.net |

| Animal Studies (Various) | Experimental | Animal models of myocardial ischemia/reperfusion | Infarct Size | This compound reduced myocardial infarct size | nih.govjacc.orgspandidos-publications.comkarger.com |

No-Reflow Phenomenon Prevention and Management

The no-reflow phenomenon, characterized by inadequate myocardial reperfusion despite successful epicardial coronary artery recanalization, is a significant complication following percutaneous coronary intervention (PCI), particularly in patients with acute ST-segment elevation myocardial infarction (STEMI). Studies have investigated the role of this compound in preventing and managing this phenomenon.

Meta-analyses and randomized controlled trials have indicated that intracoronary and intravenous administration of this compound can reduce the incidence of no-reflow or slow-flow. researchgate.netmedrxiv.orgnih.govnih.gov This effect is associated with improvements in myocardial perfusion grade and corrected TIMI Frame Count (cTFC), a measure of coronary flow. researchgate.netmedrxiv.org For instance, a meta-analysis of seven randomized controlled trials involving 630 patients showed that this compound could reduce the incidence of no-reflow/low-flow and reduce cTFC. researchgate.net Another meta-analysis including 24 RCTs with over 3200 patients similarly found a significant decrease in the no-reflow phenomenon with this compound administration. medrxiv.org

Studies comparing this compound to other vasodilators like sodium nitroprusside in STEMI patients undergoing primary PCI have shown that this compound can significantly improve TIMI scores, TIMI myocardial perfusion grade (TMPG), and ST-segment elevation resolution, with a lower incidence of no-reflow phenomenon. nih.govnih.gov

Post-Percutaneous Coronary Intervention (PCI) Myocardial Injury Prevention

Periprocedural myocardial injury (PMI) is a common complication of PCI, associated with adverse long-term outcomes. Research suggests that this compound may play a role in mitigating this injury.

Meta-analyses have demonstrated that this compound treatment can significantly reduce the incidence of PMI in patients undergoing PCI. dovepress.comnih.gov This reduction in injury is often reflected in lower levels of cardiac biomarkers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) following the procedure. dovepress.comnih.govpcronline.comoup.com A meta-analysis of 14 studies involving 1,762 patients found that this compound significantly reduced the incidence of PMI and major adverse cardiovascular events (MACE). nih.gov

The protective effects are attributed to this compound's ability to improve coronary blood flow, precondition the myocardium, and reduce oxidative stress and inflammation. nih.gov While some studies have shown a significant reduction in perioperative myocardial injury with this compound, others have presented conflicting results, indicating the need for further research to optimize administration methods and timing. dovepress.comdovepress.com However, some studies have also indicated that this compound treatment improved left ventricular ejection fraction (LVEF) after PCI. researchgate.netmedrxiv.orgdovepress.comahajournals.org

This compound in Microvascular Angina and Vasospastic Angina Research

This compound's vasodilatory properties make it a relevant agent in the management of anginal syndromes, particularly those involving abnormal coronary vasomotion.

In vasospastic angina, characterized by transient coronary artery constriction, this compound has shown effectiveness in treating and preventing vasospasm and reducing the frequency of ST-segment elevation on ECG. nih.govnih.gov Small-scale trials have suggested that this compound may be as effective as nifedipine in preventing vasospasm. nih.gov It is considered for patients with vasospastic angina who remain symptomatic despite treatment with calcium channel blockers and nitrates. nih.gov

For microvascular angina, where symptoms occur despite the absence of obstructive epicardial coronary artery disease, this compound is recommended as a second-line therapy. umj.com.ua Its mechanism of action, including the activation of ATP-dependent potassium channels, leads to the expansion of microvessels, improved endothelial function, and increased blood flow, which can alleviate symptoms in these patients. umj.com.ua Studies, including systematic reviews and meta-analyses, support the ability of this compound to improve coronary blood flow in both obstructive and non-obstructive coronary heart disease. umj.com.ua Unlike some other nitrates, this compound is reported to have a more significant effect on small resistance vessels, which is particularly beneficial in microvascular angina. ecrjournal.com

Emerging Therapeutic Roles of this compound Beyond Angina

Beyond its established use in angina, this compound is being investigated for potential therapeutic roles in other conditions, leveraging its cardioprotective and vasodilatory effects.

Cardioprotective Effects in Heart Failure Models

Research suggests that this compound may offer cardioprotective benefits in heart failure models. Studies in animal models of ischemia/reperfusion have indicated that this compound can preserve cardiac function and reduce infarct size. jacc.orgjacc.orgnih.gov Its cardioprotective effects are believed to be mediated, at least in part, by the selective activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels. jacc.orgjacc.orgwikipedia.org

Clinical studies have also explored the impact of this compound on heart failure outcomes. Some studies suggest that this compound may help in preventing the worsening of heart failure and show a positive impact on LVEF. medrxiv.org A meta-analysis indicated a significant decrease in the worsening of heart failure with this compound administration. medrxiv.org

Nephroprotective Mechanisms in Diabetic Nephropathy Research

Investigations into the effects of this compound in diabetic nephropathy models suggest a potential nephroprotective role. Studies in diabetic animal models have shown that this compound can reduce proteinuria and alleviate glomerular injury, including mesangiolysis and glomerulosclerosis. researchgate.netnih.govresearchgate.net

The proposed mechanisms for its nephroprotective effects include the preservation of podocyte function and protection against podocyte oxidative stress. researchgate.net Studies in cultured podocytes suggest that this protection against glucose-mediated oxidant stress is likely mediated through the activation of ATP-dependent K channels. researchgate.net this compound has also been reported to protect against renal ischemia-reperfusion injury by inhibiting inflammatory cytokines and restoring KIR6.2 expression. karger.com Furthermore, it may reduce albuminuria and alleviate chronic renal injury by blocking oxidative stress. karger.com Clinical studies have also explored this compound's role in preventing contrast-induced nephropathy in patients with chronic renal dysfunction undergoing coronary procedures, with some results suggesting a reduced incidence of this complication. karger.com

Neuroprotective Potential in Ischemic Stroke Studies

Emerging research explores the neuroprotective potential of this compound in the context of ischemic stroke. Studies in animal models of cerebral ischemia have indicated that this compound may ameliorate brain damage and improve neurological outcomes. nih.govresearchgate.netnih.govresearchgate.net

The proposed mechanisms include increasing cerebral blood flow, preventing neural death through anti-inflammatory and anti-oxidative effects, reducing calcium overload, and stabilizing the blood-brain barrier. nih.govresearchgate.netnih.govresearchgate.net this compound's ability to open KATP channels may contribute to neuroprotection during hypoxia by inducing hyperpolarization in neuronal cells, thereby preserving energy. researchgate.netnih.govresearchgate.net Studies have shown that this compound treatment can decrease infarct volume, cerebral edema, and neurological deficits, while improving learning and memory in stroke models. nih.gov It may also promote synaptogenesis, the formation of new synapses, after ischemic stroke. nih.gov

Pulmonary Hypertension Investigations

Investigations into this compound's effects on pulmonary hypertension (PH), particularly pulmonary arterial hypertension (PAH), have been conducted in experimental models. Studies in rats with monocrotaline (B1676716) (MCT)-induced PAH, a common model for the disease, have explored this compound's potential to attenuate the condition. This compound is characterized as a hybrid drug possessing both nitrate-like properties and the ability to activate ATP-sensitive potassium (KATP) channels. ahajournals.org

In MCT-induced PAH rat models, this compound has demonstrated an ability to attenuate the increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH) in a dose-dependent manner. ahajournals.org For instance, in one study, RVSP significantly increased in the vehicle group (51.6±4.4 mmHg) compared to the normal control (21.2±3.5 mmHg), while this compound treatment at doses of 2.5 mg/kg/day and 5.0 mg/kg/day resulted in lower RVSP values (42.2±5.8 mmHg and 36.4±5.2 mmHg, respectively). ahajournals.org The beneficial effects of this compound in this model were notably inhibited by glibenclamide, a KATP channel blocker, suggesting a role for KATP channel activation in its mechanism of action. ahajournals.org

Further research indicates that this compound may exert its effects, at least partially, by protecting the pulmonary microvasculature. ahajournals.org MCT is known to induce endothelial damage and/or apoptosis in pulmonary arterioles and down-regulate the expression of endothelial nitric oxide synthase (eNOS) in lung tissue. ahajournals.org this compound has been shown to inhibit these toxic effects of MCT, potentially through enhanced expression of eNOS. ahajournals.orgnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have also shown that this compound can inhibit apoptosis induced by serum-free medium, an effect that was reversed by coadministration of glibenclamide or a NOS inhibitor. ahajournals.org

This compound has also been investigated for its potential to prevent right ventricular remodeling, a major cause of mortality in severe PAH. plos.orgresearchgate.net In MCT-induced PAH rats, this compound improved survival, weight gain, and RV function, while ameliorating RV pressure overload and preventing maladaptive RV remodeling. researchgate.net This protective effect on the right ventricle may involve the inhibition of apoptosis in cardiomyocytes through the activation of mitochondrial ATP-sensitive K+ (mitoKATP) channels. researchgate.net this compound has been shown to reduce levels of osteopontin (B1167477) and brain natriuretic peptide (BNP), markers associated with cardiac remodeling and dysfunction in PAH. rdd.edu.iq Histopathological examination in these studies revealed that this compound treatment led to an improved picture of PAH by reducing smooth muscle proliferation, necrosis, and inflammation in pulmonary arteries. rdd.edu.iq

Data from studies on MCT-induced PAH in rats:

| Group | RVSP (mmHg) | RVH (RV/[LV+S]) |

| Normal Control | 21.2 ± 3.5 | - |

| Vehicle (MCT-induced PAH) | 51.6 ± 4.4 | Marked |

| This compound (2.5 mg/kg/day) | 42.2 ± 5.8 | Attenuated |

| This compound (5.0 mg/kg/day) | 36.4 ± 5.2 | Attenuated |

| This compound (5.0 mg/kg/day) + Glibenclamide | Markedly inhibited | - |

* P<0.05 vs. vehicle-group. ahajournals.org

Another study reported survival rates at 3 weeks after treatment in MCT-induced PAH rats:

| Group | Survival Rate (%) |

| Placebo | 39 |

| This compound | 73* |

* P<0.05 vs. placebo group. nih.gov

These findings suggest that this compound may have a preventive effect on the development of experimental PAH and associated right ventricular remodeling, potentially through mechanisms involving KATP channel activation, eNOS up-regulation, and anti-apoptotic and anti-inflammatory effects. ahajournals.orgnih.govplos.orgresearchgate.netrdd.edu.iq

Organ Preservation in Transplantation Research

The preservation of organs prior to transplantation is a critical factor for successful outcomes. Research has explored the potential of supplementing organ preservation fluids with agents like this compound to enhance organ viability and function post-transplant. researcher.lifeectrx.orgresearchgate.net this compound, as an ATP-sensitive potassium channel opener, has been investigated for its efficacy in preserving various organs, including the lungs, heart, and kidneys. researcher.lifeectrx.orgresearchgate.netresearchgate.net

The objective of organ preservation is to maintain the sustained viability of detached or isolated organs to ensure successful post-transplant outcomes. researcher.lifeectrx.orgresearchgate.net Ischemia-reperfusion injury, which occurs during the period of cold storage and subsequent reperfusion, can lead to cellular damage, inflammation, and organ dysfunction. nih.gov this compound's anti-ischemic properties and its role as a KATP channel opener are believed to contribute to its potential benefits in this context. researchgate.netnih.gov

Studies have evaluated the efficacy of organ preservation fluids supplemented with this compound in experimental models. In a rat model of renal ischemia, preservation fluid supplemented with this compound was shown to ameliorate cellular problems and facilitate sustained improvement of tissue survival and subsequent organ viability. researcher.liferesearchgate.netresearchgate.net In vitro studies using human embryonic kidney cells (HEK293) demonstrated significant improvement in intracellular ATP levels in cells preserved in this compound-supplemented solution compared to standard solutions like Custodiol. researcher.life Cell viability assays also revealed a substantial increase in the viability of renal cells preserved in solutions supplemented with this compound after 24 hours of incubation compared to controls. researcher.life

In vivo experiments in the rat renal ischemia model showed significant effects on markers of kidney function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen, with the this compound-supplemented solution. researcher.liferesearchgate.netresearchgate.net Furthermore, suppressed expression of the apoptotic marker caspase 3 was observed in groups treated with preservation fluids supplemented with this compound, indicating a potential anti-apoptotic effect. researcher.liferesearchgate.netresearchgate.net

This compound's protective effects in organ preservation may be linked to mitochondrial protection. nih.gov Studies on liver preservation in an ex vivo isolated rat liver perfusion system showed that perfusion with this compound-containing solution increased cold ischemic tolerance. nih.gov This was associated with significantly decreased liver enzymes, inflammatory markers (TNF-alpha and IL-1ß), and ameliorated tissue deterioration. nih.gov Histopathological examination revealed preserved parenchymal structure, decreased apoptosis, and increased Bcl-2 activity in the this compound perfused groups. nih.gov

The mechanism by which this compound provides protection in organ preservation is thought to involve the activation of KATP channels, which are present in various tissues. ectrx.orgresearchgate.net Activation of these channels has been identified as an important protective mechanism against ischemic injury. researchgate.net this compound has also been shown to inhibit apoptosis induced by oxidative stress in cardiac myocytes, with the mitochondrial KATP channels playing a critical role in this protective effect. researchgate.net

Data from in vitro studies on renal cell preservation:

| Preservation Solution | Intracellular ATP Levels (pmol/cell) | Cell Viability (fold increase vs. control at 24h) |

| Custodiol | 23216 ± 1315 | - |

| Organ Preservation Fluid + this compound | 32999 ± 1454 | 4.8 |

* P < 0.05. researcher.life

These findings suggest that this compound holds promise as a supplement to organ preservation fluids, potentially enhancing the viability and function of transplanted organs by mitigating ischemia-reperfusion injury through mechanisms involving improved energy levels, reduced apoptosis, and decreased inflammation. researcher.liferesearchgate.netresearchgate.netnih.gov

Cardioprotective and Organ Protective Mechanisms of Nicorandil

Ischemic Preconditioning Mimicry: Molecular Basis

Nicorandil has been shown to mimic the protective effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults jacc.orgahajournals.org. This mimicry is largely attributed to its influence on mitochondrial KATP channels and downstream signaling pathways jacc.orgahajournals.orgekb.eg.

Role of Mitochondrial KATP Channels in Preconditioning

Mitochondrial ATP-dependent potassium (mitoKATP) channels are key effectors in the mechanism of ischemic preconditioning jacc.orgahajournals.org. This compound exerts a direct cardioprotective effect on heart muscle cells, mediated by the selective activation of mitoKATP channels jacc.org. Studies have indicated that this compound concentrations as low as 10 µmol/liter can activate mitoKATP channels jacc.org. This activation is considered a significant mechanism of preconditioning-associated cytoprotection jacc.org. The opening of mitoKATP channels by this compound is thought to play a major role in its cardioprotective effects jacc.org. This effect has been observed in various experimental models, where this compound reduced infarct size and improved post-ischemic recovery, effects that were often abolished by mitoKATP channel blockers like 5-hydroxydecanoate (B1195396) jacc.orgjacc.org.

Signal Transduction Pathways Involved in Cardioprotection

The activation of mitoKATP channels by this compound triggers a cascade of downstream signaling events contributing to cardioprotection. While the precise interactions are complex and may involve interplay between KATP channels, NO, and protein kinase C (PKC), the opening of mitoKATP channels is considered a crucial trigger jacc.org. This compound's nitrate (B79036) moiety leads to increased intracellular concentrations of cyclic GMP (cGMP), which also contributes to its effects, including vascular smooth muscle relaxation nih.govahajournals.org. cGMP acts as a second messenger and can activate protein kinases wikipedia.orgthermofisher.com. Furthermore, studies suggest that this compound can activate the nitric oxide/protein kinase G signaling pathway nih.govoncotarget.com.

Anti-Apoptotic Mechanisms in Myocardial Cells

This compound demonstrates anti-apoptotic effects in myocardial cells, contributing to its protective role against ischemia-reperfusion injury karger.comnih.gov. This involves the modulation of key signaling pathways and cellular stress responses karger.comnih.gov.

PI3K/Akt Signaling Pathway Upregulation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that regulates cell apoptosis frontiersin.org. This compound has been shown to exert cardioprotective effects by upregulating the PI3K/Akt signaling pathway nih.govoncotarget.com. Studies in rat models of coronary microembolization demonstrated that this compound pretreatment could upregulate the expression of phosphorylated PI3K and phosphorylated Akt nih.govoncotarget.com. This activation of the PI3K/Akt pathway is strongly linked to the reduction in cardiomyocyte apoptosis observed with this compound treatment nih.govoncotarget.com. The beneficial effects of this compound in reducing apoptosis were blocked by specific PI3K inhibitors, further indicating the major role of this pathway nih.govoncotarget.comnih.gov. This compound's ability to enhance the PI3K/Akt pathway has also been observed in other cell types, contributing to protection against apoptosis under hypoxic conditions frontiersin.orgnih.gov.

Endoplasmic Reticulum (ER) Stress Modulation

Endoplasmic Reticulum (ER) stress and ER stress-initiated apoptosis play a significant role in ischemia-reperfusion injury karger.com. This compound has been shown to attenuate ER stress-induced apoptosis karger.comnih.gov. In experimental models of ischemia-reperfusion, this compound treatment inhibited ER stress and the upregulation of ER stress-related proteins such as CHOP and GRP78 karger.com. This modulation of ER stress by this compound is, at least in part, dependent on the activation of the PI3K/Akt pathway karger.com. This compound's ability to suppress oxidative stress-mediated ER stress signaling pathways has also been observed in other contexts, suggesting a broader protective effect against cellular stress bmj.comnih.gov.

Anti-Oxidative Effects and Reactive Oxygen Species (ROS) Reduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, contributes to myocardial injury mdpi.comspandidos-publications.com. This compound possesses anti-oxidative properties and has been shown to reduce ROS production nih.govspandidos-publications.complos.org. This compound can reduce strain-induced ROS generation and scavenge radical species spandidos-publications.com. Its protective effect against oxidative stress is linked to the activation of mitochondrial KATP channels plos.org. Activation of the mitochondrial KATP channel by this compound can lead to mitochondrial depolarization, which in turn inhibits mitochondrial NADPH oxidase, a major contributor to ROS production in cardiomyocytes plos.orgresearchgate.net. Furthermore, this compound may improve endothelial function through antioxidative effects by inhibiting NADPH oxidase and eNOS uncoupling researchgate.net. Some studies also suggest that this compound can stimulate the production of NO by cultured vascular endothelial cells, which can have antioxidant effects researchgate.net.

NADPH Oxidase Normalization

NADPH oxidase (NOX) is a significant source of reactive oxygen species (ROS) in the vasculature, and its increased activity contributes to oxidative stress in various cardiovascular conditions, including ischemia/reperfusion injury, hypercholesterolemia, hypertension, and heart failure. oup.comphysiology.org this compound has been shown to mitigate the increase in ROS production by influencing NADPH oxidase activity. Studies have demonstrated that this compound can decrease ROS produced from NADPH oxidase and xanthine (B1682287) oxidase. nih.gov In experimental models, this compound mitigated isoproterenol-induced increases in NADPH oxidase gene expression. nih.gov Furthermore, research suggests that this compound's activation of mitochondrial KATP channels leads to mitochondrial depolarization, which may be responsible for inhibiting mitochondrial NADPH oxidase, a major contributor to ROS production in cardiomyocytes. researchgate.net this compound treatment has been shown to suppress protein kinase C (PKC)/NADPH oxidase system activities by reducing cytoplasmic free calcium levels in skeletal muscle cells exposed to high glucose. bmj.com

Endothelial Nitric Oxide Synthase (eNOS) Uncoupling Prevention

Endothelial nitric oxide synthase (eNOS) is crucial for producing nitric oxide (NO), a key molecule in maintaining vascular homeostasis. However, under conditions of oxidative stress, eNOS can become "uncoupled," leading to the production of superoxide (B77818) anion instead of NO, contributing to endothelial dysfunction. oup.commdpi.com this compound's protective effects involve preventing eNOS uncoupling. Increased vascular ROS production promotes the oxidative degradation of tetrahydrobiopterin (B1682763) (BH4), a critical eNOS cofactor, leading to eNOS uncoupling. oup.com By reducing oxidative stress, this compound helps preserve BH4 levels and maintain eNOS coupling, thereby promoting NO production and improving endothelial function. oup.comnih.govnih.gov Studies in diabetic rats have shown that this compound improved diabetes-induced endothelial dysfunction through antioxidative effects by inhibiting NADPH oxidase and eNOS uncoupling. nih.govnih.gov

Anti-Inflammatory Properties in Vascular and Myocardial Tissues

Inflammation plays a significant role in the pathogenesis and progression of cardiovascular diseases, including atherosclerosis and myocardial injury. This compound has demonstrated anti-inflammatory effects in both vascular and myocardial tissues. Research indicates that this compound can reduce the release of inflammatory factors. nih.govresearcherslinks.com For instance, in septic cardiomyopathy models, this compound reduced the release of inflammatory factors and improved the inflammatory response. nih.gov Studies have also shown that this compound can inhibit TNF-α release and the release of inflammatory cytokines from various cells. taylorandfrancis.com Improvement in serum inflammatory markers like IL-6 and hs-CRP has been observed in patients receiving this compound, suggesting a potential role in inhibiting inflammatory responses. researcherslinks.com The anti-inflammatory effect of this compound may also contribute to its beneficial antifibrotic effects. taylorandfrancis.com

Endothelial Function Improvement and Arteriosclerosis Progression Modulation

Endothelial dysfunction is an early marker and a key contributor to the development and progression of atherosclerosis. jacc.org this compound has been shown to improve endothelial function and potentially modulate the progression of arteriosclerosis. Its ability to enhance NO bioavailability through eNOS coupling and reduce oxidative stress plays a crucial role in improving endothelial health. oup.comnih.govnih.gov Long-term administration of this compound has been shown to improve endothelial function in patients with ischemic heart disease or cardiovascular risk factors. nih.gov Furthermore, studies suggest that this compound may have antiatherogenic properties and can modulate plaque composition towards a more stable phenotype. mdpi.commdpi.comnih.gov In animal models, this compound treatment led to a more stable plaque phenotype characterized by increased fibrous cap thickness, reduced cholesterol clefts, and enhanced smooth muscle cell content. nih.gov

Anti-Thrombotic and Anti-Platelet Effects Research

Research has explored the potential anti-thrombotic and anti-platelet effects of this compound. While its primary mechanisms relate to vasodilation and cardioprotection, some studies suggest an influence on coagulation and platelet function. This compound has been shown to affect fibrinolysis, with findings suggesting it may improve fibrinolytic capacity and potentially reduce the risk of coronary thrombus formation. oup.com Studies in patients with unstable angina have indicated that this compound treatment significantly improved platelet function. researchgate.net Combining this compound with antiplatelet drugs has been suggested to be more effective in improving cardiac function and myocardial injury after interventions like PCI in STEMI patients. signavitae.com

Myocardial and Vascular Remodeling Attenuation

Myocardial and vascular remodeling, characterized by structural changes in the heart and blood vessels, are common consequences of cardiovascular diseases like hypertension and myocardial infarction. This compound has demonstrated the ability to attenuate such remodeling. Long-term this compound therapy has been shown to significantly improve left ventricular volume and cardiac function compared to short-term therapy in patients with acute myocardial infarction, suggesting an attenuation of left ventricular remodeling. snmjournals.org In hypertensive rat models, chronic administration of this compound attenuated the development of heart failure and promoted coronary capillary and arteriolar growth, inhibiting the downregulation of genes crucial for vascular growth. ahajournals.orgnih.gov this compound has also been shown to inhibit right ventricular remodeling in models of pulmonary arterial hypertension, potentially through reducing pressure overload and inhibiting cardiomyocyte apoptosis. plos.org

Drug Interactions and Concomitant Therapies with Nicorandil

Interactions with Other Vasodilators

Concomitant use of nicorandil with other vasodilating agents can result in additive reductions in blood pressure.

Organic Nitrates: Additive Hemodynamic Effects

This compound possesses a nitrate (B79036) moiety and acts partly as a nitric oxide donor, similar to organic nitrates nih.govmims.commims.commedicaldialogues.inwikipedia.org. Although clinical experience suggests that co-administration with long-acting nitrates does not necessarily alter this compound's clinical acceptability, caution is advised due to the potential for additive hypotensive effects medsafe.govt.nzhpra.ie. The mechanism involves the stimulation of guanylate cyclase, leading to increased cyclic GMP, a pathway shared with organic nitrates medsafe.govt.nznih.gov.

Phosphodiesterase Type 5 (PDE5) Inhibitors: Mechanisms of Severe Hypotension

The concomitant use of this compound with phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, is contraindicated due to the significant risk of severe hypotension mims.commedsafe.govt.nzhpra.iewww.nhs.ukwww.nhs.ukservice.gov.uk. Both this compound and PDE5 inhibitors increase cyclic GMP levels. This compound increases cGMP production by stimulating guanylate cyclase, while PDE5 inhibitors prevent the degradation of cGMP drugbank.comnih.govmims.commims.commedicaldialogues.inwikipedia.orgmedsafe.govt.nznih.govguidetopharmacology.org. The combined effect leads to a substantial potentiation of vasodilation and a dangerous drop in blood pressure mims.commedsafe.govt.nzhpra.iewww.nhs.ukwww.nhs.uk. This interaction can result in a serious fall in blood pressure medsafe.govt.nzwww.nhs.uk.

Soluble Guanylate Cyclase Stimulators

The use of this compound with soluble guanylate cyclase (sGC) stimulators, such as riociguat, is also contraindicated mims.commedsafe.govt.nzwww.nhs.uk. Soluble guanylate cyclase stimulators directly activate sGC, increasing cGMP production, a pathway also utilized by this compound medsafe.govt.nznih.govnih.govcenmed.comresearchgate.netguidetopharmacology.org. The combined effect on the cGMP pathway can lead to a serious fall in blood pressure mims.commedsafe.govt.nzwww.nhs.uk.

Interactions with Antihypertensive Agents: Potential for Potentiation

Concomitant administration of this compound with antihypertensive drugs can potentiate their blood pressure-lowering effects mims.commedicaldialogues.inmedsafe.govt.nzhpra.iewww.nhs.ukservice.gov.uknih.govmedex.com.bd. Therapeutic doses of this compound can lower blood pressure in hypertensive patients medsafe.govt.nzhpra.ieservice.gov.ukmedex.com.bd. Therefore, caution is advised when prescribing this compound concurrently with other antihypertensive agents medsafe.govt.nzhpra.ieservice.gov.ukmedex.com.bd. The hypotensive effect of other vasodilators and antihypertensive drugs can be increased when administered in combination with this compound medicaldialogues.inmedsafe.govt.nzwww.nhs.ukmedex.com.bd.

Interactions with Antiarrhythmics (e.g., Digoxin (B3395198), Beta-blockers, Calcium Antagonists)

No significant pharmacological and/or pharmacokinetic interactions have been observed in animal and human studies when this compound is administered concomitantly with beta-blockers, calcium antagonists, or digoxin medsafe.govt.nzhpra.ieservice.gov.uknih.govmedex.com.bd.

Interactions with Anticoagulants (e.g., Warfarin (B611796), Acenocoumarol)

Co-administration of this compound does not appear to affect the anticoagulation effect of warfarin medsafe.govt.nz. No pharmacological and/or pharmacokinetic interaction has been observed in animal and human studies when this compound is administered concomitantly with acenocoumarol (B605123) or warfarin medsafe.govt.nzhpra.ieservice.gov.uknih.gov. Warfarin and acenocoumarol are vitamin K antagonists wikipedia.orgwikidoc.orgnih.govempendium.com.

Interactions with Antiplatelet Agents (e.g., Aspirin)

Concomitant use of this compound with antiplatelet agents, such as acetylsalicylic acid (aspirin), is associated with an increased risk of gastrointestinal ulceration, perforation, and hemorrhage. medicines.org.ukmedsafe.govt.nzwww.nhs.ukeuropa.eunih.gov This increased risk is a significant consideration when prescribing these medications together.

Interactions with Corticosteroids: Gastrointestinal Ulceration Risk

The co-administration of this compound and corticosteroids has been linked to reports of gastrointestinal perforations. medicines.org.ukeuropa.eumedsafe.govt.nz Caution is advised when considering the concomitant use of these drug classes due to the potential for an increased risk of gastrointestinal ulceration and its severe complications. medicines.org.ukmedsafe.govt.nzeuropa.eunih.govukclinicalpharmacy.org

Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Gastrointestinal Ulceration Risk

Similar to corticosteroids and antiplatelet agents, the concurrent use of this compound with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) increases the risk of severe complications such as gastrointestinal ulceration, perforation, and hemorrhage. medicines.org.ukmedsafe.govt.nzwww.nhs.ukeuropa.eunih.govukclinicalpharmacy.org Patients taking NSAIDs alongside this compound are at an elevated risk for these gastrointestinal issues. medicines.org.uk

Interactions with Tricyclic Antidepressants and Alcohol

The hypotensive effect of this compound can be increased when administered in combination with tricyclic antidepressants or alcohol. medicines.org.ukeuropa.eumedsafe.govt.nzmedex.com.bdservice.gov.ukhpra.ietorrentpharma.com This potentiation of blood pressure lowering effects necessitates caution when these substances are used concurrently with this compound. medicines.org.ukeuropa.eumedex.com.bdservice.gov.uk Alcohol consumption, particularly heavy use, combined with this compound may increase the risk of exaggerated hypotension. nih.gov

Interactions Affecting Potassium Levels: Hyperkalemia Risk

This compound should be used with care in combination with other medical products that may increase potassium levels because hyperkalemia has been reported with this compound. medicines.org.ukmedsafe.govt.nz this compound's mechanism involves activating ATP-sensitive potassium channels, which can lead to the expulsion of potassium ions from cells into the extracellular space. jetir.orgscispace.com While this contributes to vasodilation, excessive activation can potentially cause hyperkalemia. jetir.org In patients with chronic kidney disease (CKD), this compound administration could be a potential contributor to severe hyperkalemia, and potassium levels should be carefully monitored. nih.gov Drug-induced hyperkalemia, including that potentially caused by potassium channel activators like this compound, has been described as a potassium channel syndrome. nih.gov

Adverse Effects of Nicorandil: Mechanistic Investigations

Headache and Flushing: Vasodilatory Mechanisms

Headache is the most frequently reported adverse effect associated with nicorandil, and flushing is also commonly observed drugbank.comnps.org.aupatsnap.comnih.govmedsafe.govt.nz. These effects are primarily attributed to the potent vasodilatory properties of the drug patsnap.commrmed.in. This compound's dual mechanism of action contributes to this vasodilation. It acts as an activator of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane drugbank.comnps.org.aupatsnap.comtaylorandfrancis.com. This hyperpolarization inhibits calcium influx through voltage-gated calcium channels, resulting in smooth muscle relaxation and arterial dilation drugbank.comkup.at. Additionally, this compound possesses a nitrate (B79036) moiety, which leads to the release of nitric oxide (NO) drugbank.compatsnap.comtaylorandfrancis.com. NO activates guanylate cyclase, increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) drugbank.compatsnap.comkup.at. Elevated cGMP levels cause smooth muscle relaxation, predominantly affecting the venous vascular bed and leading to venous dilation patsnap.comkup.at. The combined arterial and venous dilation induced by these mechanisms increases blood flow but can also lead to the stretching of pain-sensitive cranial blood vessels, manifesting as headache drugbank.com. Flushing, characterized by redness and warmth of the skin, is a direct consequence of increased cutaneous blood flow due to vasodilation.

Gastrointestinal Ulcerations (Oral, Anal, Ocular, Mucosal, Skin): Pathophysiological Insights